N-[(4-methylphenyl)methyl]-7H-purin-6-amine
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Overview
Description
N-[(4-methylphenyl)methyl]-7H-purin-6-amine is a chemical compound with the molecular formula C13H13N5 and a molecular weight of 239.28 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-7H-purin-6-amine typically involves the reaction of 4-methylbenzylamine with 6-chloropurine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-7H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives of the compound.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-methylphenyl)benzene sulfonamide: This compound shares structural similarities but differs in its functional groups and applications.
4-nitrophenyl)sulfonyl}tryptophan: Another compound with a similar aromatic structure but different functional groups and uses.
Uniqueness
N-[(4-methylphenyl)methyl]-7H-purin-6-amine is unique due to its purine-based structure, which allows it to interact with nucleic acids and other biological molecules in ways that other similar compounds cannot. This makes it particularly valuable in research focused on nucleic acid interactions and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDZGJILJKQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357341 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75737-43-8 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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